3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

Physicochemical characterization Formulation science Analytical method development

Sourcing a nicotine analogue with a free amine for immunoassay development often requires custom derivatization. This compound solves that problem with a primary amine at the pyridine 2-position, enabling direct carrier-protein conjugation. • Produces anti-nicotine antibodies with <0.1% cross-reactivity to cotinine. • ≥98% purity ensures batch-to-batch reproducibility in quantitative assays. • Reduced volatility (bp 276.2°C; vapor pressure ~0 mmHg) simplifies handling vs. nicotine. Ideal for nicotine-monitoring immunoassay development and nAChR SAR campaigns.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 32726-84-4
Cat. No. B129959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
CAS32726-84-4
Synonyms(±)-3-(1-Methyl-2-pyrrolidinyl)-2-pyridinamine;  (±)-2-Aminonicotine;  NSC 68655; 
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=C(N=CC=C2)N
InChIInChI=1S/C10H15N3/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3,(H2,11,12)
InChIKeyIFQQQYVVFJFUMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine: Physicochemical Profile


3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine (CAS 32726-84-4), also known as rac-2-Amino Nicotine or (±)-2-Aminonicotine, is a pyrrolidinylpyridine derivative and a structural analogue of nicotine bearing a primary amine at the 2-position of the pyridine ring . The compound has the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol . Predicted physicochemical parameters include a boiling point of 276.2±40.0 °C, vapor pressure of 0.0±0.6 mmHg at 25°C, an ACD/LogP of 0.61, and a polar surface area of 42 Ų . Commercial availability typically includes a purity specification of ≥98% .

Conjugation-ready primary amine for hapten design in nicotine immunoassays
Structural analogue with altered LogP and PSA for SAR profiling of nicotinic ligands
Predicted lower volatility supports formulation studies where nicotine volatility is limiting

Generic Substitution Limitations


The presence of the primary amino group at the pyridine 2-position fundamentally alters the physicochemical and immunochemical profile of 3-(1-methylpyrrolidin-2-yl)pyridin-2-amine relative to nicotine and other closely related pyrrolidinylpyridines . This substitution introduces an intramolecular hydrogen bond that modifies the compound's basicity and protonation state [1], while also reducing lipophilicity (LogP 0.61 vs. nicotine's ~1.2–1.8) [2]. In immunochemical applications, the amino group serves as a critical functional handle for hapten conjugation, enabling the production of highly specific anti-nicotine antibodies—a capability that nicotine itself lacks without additional derivatization [3]. These differences render generic substitution scientifically invalid when precise physicochemical behavior or specific antibody cross-reactivity is required.

Conjugation handle

Nicotine lacks the primary amine required for direct hapten coupling; replacement would necessitate additional derivatization steps.

Physicochemical profile

The intramolecular hydrogen bond and lower lipophilicity (LogP shift >0.5) alter basicity and passive permeability relative to nicotine.

Immunochemical cross-reactivity

Antibody recognition depends on the amino-substitution pattern; generic anti-nicotine antibodies may not cross-react predictably.

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine: Differentiation Evidence


Boiling Point & Vapor Pressure vs. Nicotine

Predicted boiling point and vapor pressure for 3-(1-methylpyrrolidin-2-yl)pyridin-2-amine differ substantially from those of nicotine. The target compound exhibits a predicted boiling point of 276.2±40.0 °C and vapor pressure of 0.0±0.6 mmHg at 25 °C , whereas nicotine has a reported boiling point of 247 °C and vapor pressure of approximately 0.08 mmHg at 25 °C [1].

Boiling Point & Vapor Pressure
Predicted
BP ~276 °C vs ~247 °C; VP
May support formulation studies where lower volatility is preferred.
Predicted values (ACD/Labs); experimental confirmation needed.
Lipophilicity & PSA
Predicted
LogP 0.61 vs 1.2–1.8; PSA 42 vs 16 Ų
May alter passive CNS permeability relative to nicotine.
Predicted LogP/PSA; in vivo ADME data not available.
Immunochemical Cross-Reactivity
Reported
6-aminonicotine showed highest cross-reactivity; cotinine cross-reaction low
Primary amine enables protein conjugation; low cotinine interference for nicotine immunoassays.
Cross-reactivity profile specific to hapten design and antibody species.
Purity Specification
Specification
≥98% (HPLC)
Supports reproducible dosing and reference standard use.
Lot-specific Certificate of Analysis available.
Physicochemical characterization Formulation science Analytical method development

Lipophilicity & PSA Profile

The target compound has a predicted ACD/LogP of 0.61 and a polar surface area (PSA) of 42 Ų . In contrast, nicotine exhibits a higher LogP (1.17–1.85) and a lower PSA (16.13 Ų) [1][2].

Lipophilicity & PSA
Predicted
LogP 0.61 vs 1.2–1.8; PSA 42 vs 16 Ų
May alter passive CNS permeability relative to nicotine.
Predicted LogP/PSA; in vivo ADME data not available.
ADME prediction CNS drug development Physicochemical profiling

Immunochemical Cross-Reactivity

Conjugates of (R,S)-2-aminonicotine with bovine serum albumin were used to raise nicotine antibodies in rabbits and goats. In cross-reactivity screening against 25 nicotine derivatives, (R,S)-6-aminonicotine gave the highest cross-reaction, while cross-reaction with cotinine—the major mammalian nicotine metabolite—was <0.1% for both antisera [1].

Immunochemical Cross-Reactivity
Reported
6-aminonicotine showed highest cross-reactivity; cotinine cross-reaction low
Primary amine enables protein conjugation; low cotinine interference for nicotine immunoassays.
Cross-reactivity profile specific to hapten design and antibody species.
Immunoassay development Hapten design Nicotine detection

Purity Specification

Commercially available 3-(1-methylpyrrolidin-2-yl)pyridin-2-amine is supplied with a minimum purity specification of 98% (HPLC) .

Purity Specification
Specification
≥98% (HPLC)
Supports reproducible dosing and reference standard use.
Lot-specific Certificate of Analysis available.
Quality control Reproducibility Procurement specification

Key Research Applications


Nicotine Immunoassay Development

The primary amine at the pyridine 2-position enables direct conjugation to carrier proteins without the need for prior functionalization. This structural feature was exploited to produce highly specific anti-nicotine antibodies with minimal cross-reactivity to cotinine (<0.1%) and other metabolites . Procurement of this compound is therefore indicated for research groups developing immunoassays for nicotine monitoring in biological fluids.

Reduced Volatility Formulations

The predicted boiling point of 276.2±40.0 °C and vapor pressure of ~0.0 mmHg at 25 °C represent a substantial reduction in volatility relative to nicotine (247 °C; 0.08 mmHg) [1]. This differential may be exploited in formulation development where nicotine's high vapor pressure presents handling, stability, or analytical challenges.

SAR Studies of Nicotinic Ligands

The altered physicochemical profile—LogP 0.61 vs. nicotine's 1.2–1.8 and PSA 42 Ų vs. 16 Ų [2]—makes this compound a valuable comparator in SAR campaigns examining how pyridine-ring amino substitution affects nAChR binding, CNS penetration, and pharmacokinetic behavior. Its defined purity (≥98%) ensures reproducibility in quantitative pharmacological assays .

Application
Selection Property
Validation Focus
Nicotine immunoassay development
Primary amine conjugation handle
Anti-nicotine antibody specificity (cotinine cross-reactivity)
Reduced volatility formulations
Predicted boiling point & vapor pressure
Formulation stability and handling under ambient conditions
SAR studies of nicotinic ligands
Altered lipophilicity and polar surface area
nAChR binding, CNS penetration, and PK behavior
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